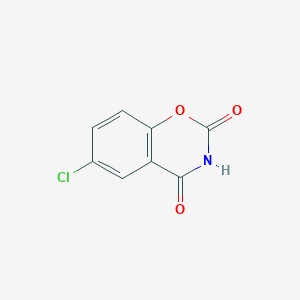

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPYRXDUHFORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946924 | |

| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-81-1 | |

| Record name | 6-Chloro-isatoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione

Abstract: This document provides an in-depth technical guide for the synthesis and structural elucidation of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3-benzoxazine core is a privileged scaffold found in numerous biologically active molecules.[1] The introduction of a chlorine atom at the 6-position can substantially modify the compound's physicochemical properties, including its lipophilicity and electronic profile, potentially enhancing its efficacy and application range. This guide details a reliable, multi-step synthesis pathway, explains the underlying reaction mechanisms, and presents a comprehensive characterization protocol using modern analytical techniques. It is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource.

Introduction and Strategic Overview

The 2H-1,3-benzoxazine-2,4(3H)-dione ring system, an anhydride of salicylamide, serves as a crucial building block in synthetic organic chemistry. Its derivatives are explored for a wide range of biological activities, including anti-inflammatory and anticonvulsive properties.[1] The strategic placement of a chloro-substituent on the benzene ring is a common tactic in drug design to modulate biological activity.

This guide focuses on a logical and efficient synthetic strategy starting from the readily available precursor, 5-chloro-2-hydroxybenzoic acid. The core of the synthesis involves two key transformations:

-

Amidation: Conversion of the carboxylic acid to the corresponding primary amide, 5-chloro-2-hydroxybenzamide.

-

Cyclization: Ring closure of the salicylamide intermediate using a suitable carbonylating agent to form the target dione structure.

This approach is selected for its reliability, high yields, and the commercial availability of the starting materials.

Synthesis Pathway and Experimental Protocols

The overall synthesis workflow is designed as a two-step process. Each step is optimized to ensure high purity and yield, which is critical for subsequent applications.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 5-Chloro-2-hydroxybenzamide (Intermediate)

Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While several methods exist, reacting the acid with urea is an effective approach that avoids harsh reagents.[2] An alternative, more traditional method involves converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with ammonia. The urea method is often preferred for its operational simplicity.

Protocol (Urea Method):

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chloro-2-hydroxybenzoic acid (17.2 g, 0.1 mol), urea (12.0 g, 0.2 mol), and a catalytic amount of phosphorous acid (0.5 g).

-

Reaction: Add an inert, high-boiling solvent such as mesitylene (100 mL). Heat the mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product, 5-chloro-2-hydroxybenzamide, will precipitate out of the solvent.

-

Purification: Filter the solid precipitate using a Büchner funnel and wash it with a small amount of cold mesitylene, followed by n-hexane to remove residual solvent. The crude product is then washed thoroughly with water to remove any unreacted urea and salts.

-

Drying: Dry the purified white solid under vacuum at 60 °C. The expected yield is typically high (>85%). The product's identity can be confirmed by its melting point and spectroscopic analysis.[3]

Step 2: Synthesis of this compound

Rationale: This critical cyclization step forms the heterocyclic dione ring. The procedure is adapted from a well-established method for the synthesis of the parent compound, Carsalam.[4] It utilizes ethyl chloroformate as a carbonylating agent. Anhydrous pyridine serves as both a base to neutralize the HCl byproduct and as a solvent. The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization.

Protocol:

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-hydroxybenzamide (8.6 g, 0.05 mol) and anhydrous pyridine (50 mL).

-

Reagent Addition: Cool the resulting solution in an ice bath to 0 °C. While maintaining the temperature, slowly add ethyl chloroformate (10.8 g, 0.1 mol, ~9.6 mL) dropwise with a syringe over 30 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 5 hours.

-

Work-up: After cooling, pour the reaction mixture into 200 mL of ice-cold water. The crude product will precipitate.

-

Purification: Filter the solid product, wash it thoroughly with cold water, and then recrystallize from an ethanol/acetone mixture to yield the pure this compound as a crystalline solid.[4]

-

Drying: Dry the final product in a vacuum oven at 80 °C.

Proposed Reaction Mechanism

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting the synthesis. The cyclization of 5-chloro-2-hydroxybenzamide with ethyl chloroformate is a two-stage process.

Caption: Conceptual mechanism for the formation of the benzoxazine dione ring.

-

N-Acylation: The primary amide nitrogen of 5-chloro-2-hydroxybenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. Pyridine facilitates this step by deprotonating the amide, increasing its nucleophilicity.

-

Intramolecular Cyclization: The phenolic hydroxyl group, deprotonated by pyridine, then performs an intramolecular nucleophilic attack on the newly formed carbamate carbonyl group.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion, which is subsequently protonated to form ethanol, yielding the stable six-membered heterocyclic dione ring.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical methods should be employed.

| Technique | Expected Observations and Rationale |

| Melting Point | A sharp melting point indicates high purity. The parent compound melts at 229-230 °C; the chloro-derivative is expected to have a similar or higher melting point.[5][6] |

| FT-IR Spectroscopy | ~3200 cm⁻¹ (N-H stretch): Broad peak characteristic of the amide N-H bond. ~1780 & 1740 cm⁻¹ (C=O stretch): Two distinct, strong absorption bands for the asymmetric and symmetric stretching of the cyclic anhydride/imide carbonyl groups. ~1600, 1480 cm⁻¹ (C=C stretch): Peaks for aromatic ring vibrations. ~820 cm⁻¹ (C-H bend): Out-of-plane bending for a 1,2,4-trisubstituted benzene ring.[7] ~750 cm⁻¹ (C-Cl stretch): Characteristic absorption for the aryl chloride bond. |

| ¹H NMR Spectroscopy | Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals are expected. H-5 (adjacent to the oxygen) will likely be a doublet. H-7 will be a doublet of doublets, and H-8 will be a doublet. The exact chemical shifts are influenced by the electronic effects of the chloro and dione groups. N-H Proton (δ ~11.0 ppm): A broad singlet that is exchangeable with D₂O. |

| ¹³C NMR Spectroscopy | Carbonyl Carbons (δ 150-165 ppm): Two signals for the two distinct carbonyl carbons in the heterocyclic ring. Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the six unique carbons of the substituted benzene ring. The carbon bearing the chlorine (C-6) and the carbons attached to the heteroatoms (C-4a, C-8a) will have characteristic shifts. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 197. The characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) will be a definitive indicator. Fragmentation: Expect loss of CO (m/z 169) and subsequent fragmentation of the heterocyclic ring. |

Safety, Handling, and Storage

Safety Precautions:

-

Work in a well-ventilated fume hood, especially when handling ethyl chloroformate (which can contain traces of phosgene) and pyridine.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

5-chloro-2-hydroxybenzamide is known to cause skin and eye irritation.[3]

Handling and Storage:

-

Store all reagents and the final product in tightly sealed containers in a cool, dry place away from moisture.

-

Pyridine is hygroscopic and should be handled under anhydrous conditions.

Conclusion

This guide presents a robust and well-documented pathway for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further investigation in various scientific fields. The comprehensive characterization data provides a benchmark for confirming the structure and ensuring the high purity required for demanding applications.

References

-

Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives . ResearchGate. [Link]

-

5-(2-CHLOROACETYL)-2-HYDROXYBENZAMIDE . precisionFDA. [Link]

-

5-Chloro-2-hydroxybenzoic acid . National Center for Biotechnology Information (PMC). [Link]

-

2H-1,3-Benzoxazine-2,4(3H)-dione . PubChem, National Center for Biotechnology Information. [Link]

-

5-Chloro-2-hydroxybenzamide . PubChem, National Center for Biotechnology Information. [Link]

-

6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione . National Center for Biotechnology Information. [Link]

- Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea.

-

Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps . PubMed, National Center for Biotechnology Information. [Link]

-

Benzoic acid, 5-chloro-2-hydroxy- . NIST WebBook. [Link]

-

5-chloro-2-hydroxybenzoic acid . Stenutz. [Link]

-

(PDF) 5-Chloro-2-hydroxybenzoic acid . ResearchGate. [Link]

-

Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization . MDPI. [Link]

-

3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities . ResearchGate. [Link]

-

Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems . PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of new 2-chloro- phenothiazinothiadiazol-2-oxoaze- tidines :Antimicrobial and antiinflammatory agents . NISCAIR. [Link]

-

Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

INFRARED SPECTRA OF PHENOTHIAZINES . Kuwait University. [Link]

-

1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... . ResearchGate. [Link]

-

A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH . University of Northern Iowa. [Link]

-

6-chloro-4-phenyl-1,2,3-benzoxathiazine, 2,2-dioxide - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation . PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea - Google Patents [patents.google.com]

- 3. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. rvrlabs.com [rvrlabs.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. echemi.com [echemi.com]

The Evolving Therapeutic Landscape of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives

An In-Depth Technical Guide

Executive Summary

The 1,3-benzoxazine-2,4(3H)-dione scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of a chlorine atom at the 6-position significantly modulates the electronic and lipophilic properties of the molecule, leading to a new class of derivatives with potent and diverse pharmacological profiles. This technical guide synthesizes the current understanding of 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the critical mechanisms of action, particularly the inhibition of key enzymes like DNA-dependent protein kinase (DNA-PK), explore structure-activity relationships (SAR), and provide validated experimental protocols for researchers in the field of drug discovery and development.

The 6-Chloro-1,3-benzoxazine-2,4(3H)-dione Core: A Foundation for Potency

The foundational structure, a benzene ring fused to an oxazine dione, provides a rigid and planar framework amenable to synthetic modification. The introduction of a halogen, specifically chlorine at the 6-position, is a cornerstone of modern drug design. This substitution enhances membrane permeability and can form critical halogen bonds with biological targets, often leading to improved potency and a modified metabolic profile. It is this specific chlorinated scaffold that has given rise to derivatives with significant therapeutic promise.[1]

Spectrum of Biological Activity

Derivatives built upon the this compound core have demonstrated a wide array of biological activities, positioning them as versatile candidates for treating various pathologies.[1][2][3]

Anticancer Activity: Targeting DNA Repair and Beyond

The most profound activity reported for this class of compounds is in oncology. Specific derivatives have shown significant cytotoxic effects against a range of cancer cell lines, including cervical (HeLa), colorectal adenocarcinoma (HT29), and lung carcinoma (A549).[4] The primary mechanism identified is the potentiation of radiation therapy, marking these compounds as promising radiosensitizers.[4]

Antimicrobial and Antifungal Efficacy

The global challenge of antimicrobial resistance necessitates the development of novel chemical entities. Derivatives of 6-chloro-1,3-benzoxazines have been synthesized and evaluated for their antibacterial and antifungal properties.[2][5] Studies have shown that certain compounds in this series exhibit promising activity against various pathogens when compared to standard drugs.[2][5] Furthermore, related thioxo-derivatives have displayed significant antimycobacterial activity, in some cases comparable or better than isoniazid against Mycobacterium tuberculosis and other Mycobacterium species.[6]

Anti-inflammatory and Analgesic Potential

Inflammation is a key driver of numerous chronic diseases. Benzoxazine derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[7][8] In vivo studies using carrageenan-induced edema models have demonstrated that certain derivatives can inhibit swelling with high efficacy, with some compounds also showing significant pain protection.[7]

Unraveling the Mechanisms of Action

A deep understanding of the molecular mechanisms is critical for rational drug design and optimization. For this class of compounds, several key pathways have been elucidated.

Primary Anticancer Mechanism: Inhibition of DNA-PK

A pivotal mechanism for the radiosensitizing effect of these benzoxazine derivatives is the inhibition of the DNA-dependent protein kinase (DNA-PK).[4] This enzyme is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.

The workflow from radiation exposure to apoptosis is outlined below:

By inhibiting DNA-PK phosphorylation, these compounds delay the repair of DSBs, leading to an accumulation of DNA damage.[4] This damage accumulation triggers cell cycle arrest and ultimately pushes the cancer cell into apoptosis, thereby sensitizing it to the effects of radiation.[4]

Other Enzymatic Inhibition

Beyond DNA-PK, benzoxazinone derivatives have been designed and synthesized as potent inhibitors of other enzymes, highlighting the versatility of the scaffold:

-

Factor Xa Inhibitors: Certain derivatives show strong antithrombotic effects by potently inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[9][10]

-

α-Chymotrypsin Inhibitors: A series of benzoxazinones demonstrated good inhibitory activity against α-chymotrypsin, a serine protease.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. SAR studies provide a roadmap for designing more potent and selective compounds.

-

Substitution at C-4: Replacing the oxo group at position 4 with a thioxo group has been shown to improve antimycobacterial activity against M. tuberculosis and M. kansasii.[6]

-

Substitution at N-3: The nature of the substituent at the N-3 position is critical. For α-chymotrypsin inhibition, the presence and position of electron-donating or withdrawing groups on a phenyl substituent at N-3 significantly impact inhibitory potential.[11]

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for assessing the biological activities of novel this compound derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce the metabolic activity of cancer cells, serving as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol: Western Blot for DNA-PK Phosphorylation

This protocol directly measures the inhibition of DNA-PK activity by assessing its autophosphorylation status at Ser2056.

Principle: Western blotting uses antibodies to detect specific proteins. A decrease in the phosphorylated form of DNA-PK (pDNA-PK) in compound-treated cells, especially after radiation, indicates inhibition.

Methodology:

-

Cell Culture and Treatment: Grow cancer cells to 70-80% confluency. Treat the cells with the test compound for 1-2 hours.

-

Irradiation: Expose the cells to a controlled dose of ionizing radiation (e.g., 5-10 Gy) to induce DNA double-strand breaks.

-

Protein Extraction: Harvest the cells at a specific time point post-irradiation (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for pDNA-PK (Ser2056).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use an antibody for total DNA-PK or a housekeeping protein (e.g., β-actin) as a loading control.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities. A reduced ratio of pDNA-PK to total DNA-PK in compound-treated samples compared to controls indicates inhibition.[4]

Summary of Biological Data

The following tables summarize the reported activities for derivatives of this class.

Table 1: Anticancer Activity Data

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Novel Benzoxazines | HeLa, HT29, A549 | Radiosensitization | Significant reduction in survival rate | [4] |

| Benzoxazinones | Various | Cytotoxicity | Varies by derivative and cell line |[1] |

Table 2: Antimicrobial Activity Data

| Compound Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 6-chloro-diphenyl-dihydro-benzoxazines | Bacteria & Fungi | Zone of Inhibition | Promising activity vs. standards | [2][5] |

| 6-chloro-phenyl-thioxo-benzoxazinones | M. tuberculosis | In vitro activity | Comparable or better than isoniazid | [6] |

| 6-chloro-phenyl-dithiones | M. kansasii | In vitro activity | Improved activity vs. oxo-analogs |[6] |

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The demonstrated activities in oncology, infectious diseases, and inflammation are compelling. The clear mechanism of action as DNA-PK inhibitors for radiosensitization provides a solid foundation for rational drug design in cancer therapy. Future research should focus on expanding the chemical diversity around this core, conducting comprehensive SAR studies to improve potency and selectivity, and advancing lead candidates into preclinical and clinical development. The versatility and proven potential of these derivatives ensure they will remain an area of intense investigation for years to come.

References

- Radhamani, S. et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate.

- ResearchGate. (n.d.). Design, synthesis and structure–Activity relationships of benzoxazinone-Based factor Xa inhibitors.

- PubMed. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors.

- PubMed. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS).

- PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors.

- Unknown. (n.d.). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.

- PubMed. (2006). Quantitative structure activity relationship of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists.

- PubMed. (2000). New groups of antimycobacterial agents: 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones.

- ResearchGate. (n.d.). (PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.

- International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW.

- PMC - NIH. (n.d.). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives.

- ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

- PubMed. (1994). Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New groups of antimycobacterial agents: 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Potential of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The relentless evolution of resistant pathogens demands the exploration of novel chemical scaffolds that operate via mechanisms distinct from current antibiotic classes. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This technical guide focuses on a promising, yet underexplored, molecular entity: 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione . We will delve into the scientific rationale for its antimicrobial potential, provide detailed methodologies for its evaluation, and discuss the broader context of benzoxazinone derivatives as a platform for next-generation anti-infective agents.

Introduction to this compound: A Molecule of Interest

The 1,3-benzoxazine scaffold is a privileged heterocyclic system known for its wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The dione substitution at the 2 and 4 positions of the oxazine ring, coupled with a chloro-substituent at the 6-position of the fused benzene ring, confers a unique electronic and steric profile to the molecule.

Chemical Structure and Properties:

-

IUPAC Name: 6-chloro-1,3-benzoxazine-2,4-dione

-

Molecular Formula: C₈H₄ClNO₃

-

Core Scaffold: The 1,3-benzoxazine-2,4-dione core is an intriguing pharmacophore. The presence of two carbonyl groups and a lactam-like structure suggests potential for diverse molecular interactions.

-

The Role of the 6-Chloro Substituent: Halogenation, particularly chlorination, of aromatic rings is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. The chloro group at the 6-position can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can significantly impact its antimicrobial efficacy and pharmacokinetic profile.

While direct and extensive studies on the antimicrobial properties of this compound are not widely published, the broader class of benzoxazinone derivatives has shown significant promise.[3] For instance, various substituted 1,3-oxazine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] This guide, therefore, provides a predictive framework and a practical experimental roadmap for elucidating the specific antimicrobial potential of this targeted compound.

Synthesis of this compound

A plausible and efficient synthesis of the title compound can be adapted from established methods for related benzoxazinones. A common route involves the reaction of a substituted anthranilic acid with a suitable cyclizing agent.

Proposed Synthetic Pathway:

A likely synthetic route starts from 5-chloroanthranilic acid and involves a cyclization reaction. While a specific, validated protocol for this exact molecule is not available in the provided search results, a general procedure can be extrapolated from the synthesis of similar benzoxazinones. For instance, the reaction of anthranilic acid with benzoyl chlorides is a known method for producing benzoxazinones.[4] A more direct route for the dione structure could involve phosgene or a phosgene equivalent.

Conceptual Laboratory Protocol:

-

Starting Material: 5-Chloroanthranilic acid.

-

Cyclization: React 5-chloroanthranilic acid with a suitable carbonylating agent, such as triphosgene, in an inert solvent (e.g., anhydrous tetrahydrofuran or dioxane) in the presence of a non-nucleophilic base (e.g., triethylamine) to facilitate the cyclization.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove salts and other water-soluble impurities. The crude product would then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization: The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its purity confirmed by elemental analysis or High-Performance Liquid Chromatography (HPLC).

In-Vitro Antimicrobial Susceptibility Testing: A Step-by-Step Guide

To rigorously assess the antimicrobial potential of this compound, standardized in-vitro susceptibility testing is paramount. The following protocols are based on widely accepted methodologies.[5][6][7][8]

Preparation of Microbial Inoculum

The foundation of a reliable antimicrobial assay is a standardized microbial inoculum.

-

Colony Selection: Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

-

Broth Culture: Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubation: Incubate the broth culture at the appropriate temperature (typically 37°C for most bacteria and 30-35°C for fungi) with agitation until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5]

-

Final Dilution: Dilute the standardized suspension to achieve the desired final inoculum concentration for the assay (e.g., approximately 5 x 10⁵ CFU/mL for broth microdilution).[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium to create a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells containing the microbial inoculum in broth without the test compound.

-

Negative Control (Sterility Control): Wells containing only broth medium.

-

Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compound.

-

-

Incubation: Seal the plate and incubate for 16-24 hours at the appropriate temperature.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

}

Workflow for MIC Determination via Broth Microdilution.

Agar Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[6]

Experimental Protocol:

-

Agar Plate Inoculation: Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the agar surface.

-

Controls: Use disks impregnated with a standard antibiotic as a positive control and disks with the solvent alone as a negative control.

-

Incubation: Incubate the plates for 16-24 hours at the appropriate temperature.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Structure-Activity Relationship (SAR) Insights from Benzoxazinone Derivatives

While specific SAR studies for this compound are lacking, we can infer potential trends from related benzoxazinone and benzoxazine structures.

-

Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens (e.g., chloro) or nitro groups, have been shown in some series of 6-chloro-dihydro-1,3-benzoxazine derivatives to enhance antibacterial and antifungal activity.[9]

-

The Dione Moiety: The presence of the 2,4-dione system creates a rigid, planar structure with specific hydrogen bonding capabilities, which could be crucial for interaction with a biological target.

-

Lipophilicity: The chloro-substituent increases the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.

Table 1: Hypothetical Antimicrobial Activity Profile of this compound Based on Related Compounds

| Microbial Strain | Type | Expected Activity | Rationale based on Literature |

| Staphylococcus aureus | Gram-positive | Potentially High | Benzoxazine derivatives have shown good activity against Gram-positive bacteria.[10] |

| Bacillus subtilis | Gram-positive | Potentially Moderate to High | Often susceptible to compounds active against S. aureus. |

| Escherichia coli | Gram-negative | Potentially Moderate | The outer membrane of Gram-negative bacteria can be a barrier; however, some benzoxazines show activity.[2] |

| Pseudomonas aeruginosa | Gram-negative | Potentially Low to Moderate | Known for its intrinsic resistance, but worth testing. |

| Candida albicans | Fungal | Potentially High | Several benzoxazinone derivatives exhibit significant antifungal activity.[2] |

| Aspergillus niger | Fungal | Potentially Moderate | A common mold used in antifungal screening. |

Proposed Mechanism of Action: An Area for Investigation

The precise mechanism of action for this compound is yet to be determined. However, based on the mechanisms of other heterocyclic antibiotics, several hypotheses can be proposed for investigation. Potential mechanisms could involve the inhibition of essential bacterial processes such as:

-

Cell Wall Synthesis: Interference with the enzymes responsible for peptidoglycan cross-linking.[11]

-

Protein Synthesis: Binding to ribosomal subunits and inhibiting protein elongation.[11]

-

DNA/RNA Synthesis: Inhibition of DNA gyrase, topoisomerases, or RNA polymerase.[11]

-

Folate Synthesis: Disruption of the folic acid metabolic pathway.[11]

}

Potential Mechanisms of Antimicrobial Action.

Future Directions and Concluding Remarks

This technical guide provides a comprehensive framework for the initial exploration of this compound as a novel antimicrobial agent. The promising, albeit inferred, potential of this compound warrants a systematic investigation.

Key future research steps should include:

-

Validated Synthesis and Characterization: Development and validation of a robust synthetic route and thorough characterization of the pure compound.

-

Broad-Spectrum Antimicrobial Screening: Execution of the detailed in-vitro protocols against a diverse panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Quantitative Analysis: Determination of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) through techniques such as macromolecular synthesis inhibition assays, target-based screening, or transcriptomic/proteomic analysis.

-

Cytotoxicity and Safety Profiling: Assessment of the compound's toxicity against mammalian cell lines to determine its therapeutic index.

-

SAR Studies: Synthesis and evaluation of a focused library of analogues to optimize potency and selectivity.

References

- Li, Y., et al. (2011). Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. Journal of Medicinal Chemistry, 54(10), 3586-3601.

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Reller, L. B., et al. (2009). Methods for in vitro evaluating antimicrobial activity: A review.

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- Didwagh, S. S., & Piste, P. B. (2013). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 5(5), 2199-2203.

- World Organisation for Animal Health (OIE). (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE Terrestrial Manual.

- Al-Ghorbani, M., et al. (2022).

- Hu, L., et al. (2021). Plant-derived benzoxazinoids act as antibiotics and shape bacterial communities. bioRxiv.

- Koval, A. M., et al. (2019). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Piste, P. B., & Didwagh, S. S. (2013). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives.

- Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 139-148.

- Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Heterocyclic Chemistry, 2024, 1-21.

- TeachMePhysiology. (2023). Antibiotics.

- ResearchGate. (n.d.).

- El-Sayed, W. A., et al. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Medicinal Chemistry Research, 21(9), 2413-2421.

- Ezeokonkwo, M. A., et al. (2019). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry, 35(4), 1279-1287.

- Kumar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.

- ChemicalBook. (2026). 2H-1,3-Benzoxazine-2,4(3H)-dione.

- Mancini, A., et al. (2016). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Journal of Medicinal Chemistry, 59(17), 7936-7948.

- Patel, K. D., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives. International Journal for Multidisciplinary Research, 7(6).

- Kumar, A., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry, 6(1), 22.

- Gümüş, M., et al. (2025).

-

J&K Scientific. (n.d.). 6-Chloro-1-methyl-1H-benzo[d][6][10]oxazine-2,4-dione.

-

ChemScene. (n.d.). 6-Chloro-1-methyl-1H-benzo[d][6][10]oxazine-2,4-dione.

- Chemrio. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. ikm.org.my [ikm.org.my]

- 3. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. woah.org [woah.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 11. teachmephysiology.com [teachmephysiology.com]

An In-Depth Technical Guide to the Anticancer Activity of Substituted 1,3-Benzoxazine Derivatives

Executive Summary: The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among these, the 1,3-benzoxazine core has garnered significant attention for its versatile chemistry and broad spectrum of biological activities, including promising anticancer properties.[1][2][3] This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the anticancer potential of substituted 1,3-benzoxazine derivatives. We will delve into their synthesis, methodologies for evaluating their efficacy, their diverse mechanisms of action, and the critical structure-activity relationships that govern their potency. This document is designed to serve as a foundational resource, bridging synthetic chemistry with cancer biology to accelerate the development of this promising class of molecules.

Section 1: The 1,3-Benzoxazine Scaffold: A Privileged Structure in Oncology

The 1,3-benzoxazine framework, a bicyclic heterocyclic system, consists of a benzene ring fused to an oxazine ring. This unique architecture provides a rigid, yet adaptable, template that can be strategically modified to interact with various biological targets.[4] Its value in medicinal chemistry is underscored by its presence in compounds with a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][5]

The rationale for exploring 1,3-benzoxazine derivatives in oncology is multifaceted. Their structural features allow for precise modifications that can enhance lipophilicity, improve cell permeability, and enable targeted interactions with specific proteins involved in cancer progression.[6] Researchers have successfully developed derivatives that induce cell death, halt cell proliferation, and even sensitize cancer cells to traditional therapies like radiation.[7][8]

Section 2: Synthetic Strategies for 1,3-Benzoxazine Derivatives

The accessibility and derivatization of the 1,3-benzoxazine core are crucial for extensive investigation. Several synthetic routes have been established, with the Mannich reaction being the most common and versatile.[9][10]

The Classical Mannich Reaction

This one-pot condensation reaction is the cornerstone of 1,3-benzoxazine synthesis, involving a phenol, a primary amine, and formaldehyde.[9][10] The reaction proceeds via the formation of a Mannich base, which then undergoes cyclization to form the benzoxazine ring. The choice of substituted phenols and various primary amines allows for the creation of a diverse library of derivatives, enabling thorough exploration of structure-activity relationships.

Alternative Synthetic Methodologies

While the Mannich reaction is prevalent, other methods offer unique advantages. For instance, triphosgene has been employed as a less hazardous substitute for phosgene in reactions with Schiff bases to selectively yield different types of 1,3-benzoxazine derivatives, such as 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-ones, depending on the substituents.[2][11] Another approach involves using methylene bromide for the ring closure step, providing an alternative to the frequently used formaldehyde.[10]

Section 3: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of newly synthesized 1,3-benzoxazine derivatives. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.

General Workflow for In Vitro Anticancer Evaluation

The process begins with the synthesis of the compound, followed by a primary screen for cytotoxicity against a panel of cancer cell lines. Promising candidates are then subjected to secondary assays to determine their mechanism of action, such as their ability to induce apoptosis or cause cell cycle arrest.

Caption: General workflow for the synthesis and in vitro evaluation of novel 1,3-benzoxazine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] It is a foundational and high-throughput assay for initial cytotoxicity screening.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3-benzoxazine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Representative Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 1,3-benzoxazine derivatives against various human cancer cell lines, demonstrating their broad-spectrum activity.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Flavone-hybrid (3d) | MCF-7 (Breast) | 12.03 | [5] |

| Flavone-hybrid (3h) | MCF-7 (Breast) | 8.03 | [5] |

| Benzoxazine-purine hybrid (9) | MCF-7 (Breast) | 4.06 | [4] |

| Benzoxazine-purine hybrid (12) | HCT-116 (Colon) | 5.20 | [4] |

| Tyrosine-derived (13d) | MDA-MB-231 (Breast) | 0.20 - 0.65 | [13] |

| 2H-1,4-Benzoxazin-3(4H)-one (c18) | Huh-7 (Liver) | 19.05 | [14] |

| 4-Aryl substituted (14f) | PC-3 (Prostate) | 7.84 | [15] |

Section 4: Mechanisms of Action and Molecular Targets

Substituted 1,3-benzoxazines exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.

Induction of Apoptosis

A primary mechanism for many 1,3-benzoxazine derivatives is the induction of programmed cell death, or apoptosis.[9][16] This can be achieved by:

-

Modulating Apoptotic Regulators: Some derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and downregulate anti-apoptotic proteins like Bcl-2.[16][17]

-

Activating Caspases: They can trigger the caspase cascade, leading to increased levels of executioner caspases like caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.[14][16][17]

DNA Damage and Repair Inhibition

Several 1,3-benzoxazine derivatives function by causing DNA damage or by inhibiting the cell's ability to repair it.

-

DNA-PK Inhibition: A notable mechanism is the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks (DSBs).[7] By inhibiting DNA-PK, these compounds prevent the repair of DNA damage, leading to cell cycle arrest and apoptosis.[7] This action also makes them effective radiosensitizers, enhancing the efficacy of radiation therapy.[7]

-

Targeting c-Myc: Certain derivatives can stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, downregulating its expression.[18] Others can interfere with the c-Myc/MAX heterodimer, promoting the degradation of the c-Myc oncoprotein and inducing DNA damage.[19]

Caption: Key structure-activity relationship (SAR) insights for enhancing the anticancer activity of the 1,3-benzoxazine scaffold. Note: This is a conceptual representation.

Section 6: In Vivo Efficacy and Preclinical Models

Translating in vitro findings into in vivo efficacy is a critical step. Studies have shown that 1,3-benzoxazine derivatives are active in animal models. For example, eugenol-derived benzoxazines were tested in mice with benzo(a)pyrene-induced fibrosarcoma. The compounds were administered orally and were effective in reducing both cancer incidence and tumor weight, with the benzoxazine derivatives showing slightly better activity than their aminomethyl counterparts. [6]Similarly, a tyrosine-derived benzoxazine demonstrated significant tumor regression in a rat syngenic mammary tumor model, performing better than the standard drug tamoxifen. [13]

Section 7: Challenges and Future Perspectives

While the anticancer potential of 1,3-benzoxazine derivatives is clear, challenges remain on the path to clinical application. Future research should focus on:

-

Improving Selectivity: Designing derivatives that are highly selective for cancer cells over normal cells to minimize toxicity. Some current derivatives already show a promising selectivity index. [16]* Overcoming Resistance: Investigating the efficacy of these compounds in drug-resistant cancer models and exploring their potential as chemosensitizers to resensitize tumors to existing therapies. [8]* Pharmacokinetics: Optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to ensure they have suitable drug-like characteristics for clinical development.

Section 8: References

-

Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate.

-

(2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source not specified.

-

Al-Qahtani, A. A., et al. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry.

-

Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem.

-

Rudyanto, M., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central.

-

Garg, P., et al. (2013). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. ResearchGate.

-

Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.

-

Abdel-Aziz, A. A.-M., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.

-

(2023). Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic. European Journal of Medicinal Chemistry.

-

Fernández-Sáez, N., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central.

-

Cruz-López, O., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry.

-

(2025). An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applications. BenchChem.

-

(2024). Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. Semantic Scholar.

-

(2025). A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. Molecular Oncology.

-

(2015). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research.

-

Kumar, D., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.

-

Al-Qahtani, A. A., et al. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. ResearchGate.

-

Radhamani, S., et al. (2017). Role of a novel benzoxazine derivative in the chemosensitization of colon cancer. Apoptosis.

-

(2014). Bioassays for anticancer activities. Semantic Scholar.

-

El-Naggar, A. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central.

-

(2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.

-

Jana, A. K., et al. (2021). Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer. Journal of Medicinal Chemistry.

-

(2021). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. ResearchGate.

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of a novel benzoxazine derivative in the chemosensitization of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijstr.org [ijstr.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. figshare.com [figshare.com]

- 14. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Anti-inflammatory Potential of 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione

Abstract

The diverse pharmacological activities of benzoxazine derivatives have positioned them as a promising scaffold in medicinal chemistry.[1][2] This document provides a comprehensive technical framework for the investigation of the anti-inflammatory properties of a specific analogue, 6-Chloro-2H-1,3-benzoxazine-2,4(3h)-dione. While direct studies on this particular molecule are not extensively reported, this guide synthesizes the current understanding of related benzoxazine and benzoxazolone compounds to propose a logical and scientifically rigorous pathway for its evaluation.[3][4][5] We will explore potential mechanisms of action, detail robust in vitro and in vivo experimental protocols, and provide a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzoxazine derivatives in the context of inflammatory diseases.

Introduction: The Therapeutic Promise of Benzoxazines

Benzoxazine and its related heterocyclic structures are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The core benzoxazine scaffold serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacological effects. Derivatives of 1,2-benzothiazine 1,1-dioxide, a structurally related class of compounds, have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[3] Furthermore, recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have highlighted their ability to mitigate inflammation in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing oxidative stress.[4]

The subject of this guide, this compound, also known as Carsalam, is a halogenated derivative that warrants thorough investigation for its potential anti-inflammatory activity.[6][7] The presence of a chlorine atom at the 6-position may significantly influence its biological activity and pharmacokinetic profile. This document outlines a systematic approach to characterizing its anti-inflammatory potential.

Postulated Mechanisms of Anti-inflammatory Action

Based on the known activities of structurally similar compounds, several potential anti-inflammatory mechanisms for this compound can be hypothesized. A comprehensive investigation should aim to elucidate which of these, or other novel pathways, are modulated by the compound.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2.[8] It is plausible that this compound could exhibit inhibitory activity against one or both of these enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

-

Modulation of Pro-inflammatory Cytokine Production: Chronic inflammatory states are often characterized by the overexpression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[4] Benzoxazole derivatives have been shown to suppress the expression of these cytokines.[5] An investigation into the effect of this compound on cytokine production in stimulated immune cells would be a critical step in understanding its anti-inflammatory profile.

-

Activation of the Nrf2-HO-1 Pathway: The Nrf2-HO-1 signaling pathway is a key regulator of the cellular antioxidant response and has been implicated in the resolution of inflammation.[4] Activation of this pathway by 2H-1,4-benzoxazin-3(4H)-one derivatives has been shown to reduce reactive oxygen species (ROS) production and alleviate microglial inflammation.[4] It is therefore a valuable avenue of investigation for this compound.

The following diagram illustrates the potential interplay of these pathways in mediating an anti-inflammatory response.

Caption: In Vitro Anti-inflammatory Screening Workflow.

In Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema Model

Rationale: This is a widely used and well-characterized acute inflammation model to assess the in vivo efficacy of potential anti-inflammatory agents. [9] Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of this compound. Administer the compounds orally or via intraperitoneal injection.

-

Induction of Edema: After a specific period (e.g., 60 minutes) post-dosing, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Compound | Cytotoxicity IC50 (µM) | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

| Test Compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Standard (e.g., Dexamethasone) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |

| Control (Vehicle) | [Insert Value] | - |

| Standard (e.g., Indomethacin) | [Insert Value] | [Insert Value] |

| Test Compound (Low Dose) | [Insert Value] | [Insert Value] |

| Test Compound (High Dose) | [Insert Value] | [Insert Value] |

Interpretation: The collective data from these assays will provide a comprehensive profile of the anti-inflammatory activity of this compound. Significant inhibition of NO and pro-inflammatory cytokines in vitro, coupled with a dose-dependent reduction in paw edema in vivo, would strongly indicate its potential as an anti-inflammatory agent.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the anti-inflammatory properties of this compound. Positive results from these initial studies would justify further investigation into its precise molecular targets and more complex chronic inflammation models. The exploration of structure-activity relationships through the synthesis and testing of related analogues could also lead to the development of more potent and selective anti-inflammatory agents. The benzoxazine scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of this particular derivative is a scientifically sound and promising endeavor.

References

-

ResearchGate. (2015). Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Available at: [Link]

-

MDPI. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]

-

PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Available at: [Link]

-

PubMed Central. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link]

-

FORU Chemtech. (n.d.). 1,3-Benzoxazine-2,4-(3H)-dione,Carsalam,Intermediate for SNAC. Available at: [Link]

-

PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Available at: [Link]

-

Royal Society of Chemistry. (2018). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Available at: [Link]

-

Pelagia Research Library. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Available at: [Link]

-

PubMed Central. (2011). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Available at: [Link]

-

IJRPR. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available at: [Link]

-

Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Available at: [Link]

-

PubMed Central. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Available at: [Link]

Sources

- 1. Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione

Preamble: Charting the Unexplored Territory of a Novel Benzoxazine Derivative

For the discerning researcher in drug discovery and development, the exploration of novel chemical entities is the very lifeblood of innovation. This guide delves into the scientific landscape surrounding 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione, a compound that, while not extensively characterized, belongs to a class of heterocyclic structures—the benzoxazines—renowned for their diverse and potent biological activities.[1][2][3] The purpose of this document is not to present a settled dogma but to synthesize the available evidence from related compounds to construct a robust, testable hypothesis regarding its mechanism of action. We will proceed from its fundamental chemical nature to a multi-faceted proposed mechanism, underpinned by detailed experimental workflows for validation.

Core Compound Profile: this compound

-

Chemical Identity: this compound

-

Synonyms: 6-Chloroisatin anhydride, 6-chloro-carsalam[4]

-

Molecular Formula: C₈H₄ClNO₃

-

Structure:

A bicyclic molecule featuring a benzene ring fused to an oxazine ring, with a chlorine substituent at the 6th position and two carbonyl groups within the oxazine ring.

While direct biological data on this specific molecule is sparse, the broader family of 1,3-benzoxazine derivatives has demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][5] This documented activity in related structures provides the foundational logic for our mechanistic inquiry.

Synthesis of the Core Scaffold

The synthesis of the 1,3-benzoxazine-2,4(3H)-dione scaffold is a critical aspect of its study, providing insights into its reactivity and potential for derivatization. A common route involves the reaction of an anthranilic acid derivative with a suitable carbonylating agent. For instance, the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (also known as carsalam), can be prepared from salicylamide and ethyl chlorocarbonate.[6] The synthesis of the 6-chloro derivative would logically start from the corresponding 5-chloro-2-hydroxybenzoic acid or a related precursor. A general synthetic approach is outlined below.

Caption: Proposed potentiation of GABA-A receptor activity.

Hypothesis II: Ion Channel Inhibition

The anticonvulsant properties of other chlorinated heterocyclic compounds, such as (S)-N-[(6-Chloro-2,3-dihydrobenzod[1][2]ioxin-2-yl)methyl]sulfamide, which inhibits voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels, suggest a similar potential for our compound of interest. [7][8]The chloro-substituent on the aromatic ring could play a key role in the binding and modulation of these ion channels, leading to a reduction in neuronal excitability.

Caption: Proposed mechanism of quorum sensing inhibition.

Experimental Validation Protocols

To rigorously test these hypotheses, a series of well-defined experimental protocols are required.

Protocol for Assessing GABA-A Receptor Modulation

Objective: To determine if this compound modulates GABA-A receptor function.

Methodology: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing human GABA-A receptor subunits.

Step-by-Step Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at -60 mV.

-

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

-

Compound Application: Co-apply the GABA EC₂₀ with varying concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. A potentiation of the GABA-induced current would support the hypothesis of positive allosteric modulation.

| Parameter | Description |

| Cell System | Xenopus laevis oocytes |

| Expressed Receptors | Human GABAA (α1β2γ2) |

| Technique | Two-Electrode Voltage Clamp (TEVC) |

| Primary Agonist | Gamma-aminobutyric acid (GABA) |

| Test Compound | This compound |

| Measured Endpoint | Change in GABA-evoked chloride current (IGABA) |

| Positive Control | Diazepam (a known positive allosteric modulator) |

Protocol for Ion Channel Inhibition Assays

Objective: To evaluate the inhibitory activity of the compound on voltage-gated sodium and calcium channels.

Methodology: Automated patch-clamp electrophysiology on cell lines stably expressing the target ion channels.

Step-by-Step Protocol:

-

Cell Culture: Culture HEK-293 cells stably expressing human Naᵥ1.7 or Caᵥ2.2 channels under standard conditions.

-

Cell Preparation: Harvest the cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or Patchliner).

-

Patch-Clamp Recording:

-

Utilize the automated system to achieve whole-cell patch-clamp configuration.

-

Apply a voltage protocol to activate the channels (e.g., a depolarizing step from a holding potential of -80 mV).

-

-